BenchChemオンラインストアへようこそ!

4-(pyrrolidin-2-ylmethoxy)quinoline

Conformational analysis Linker chemistry Structure–activity relationships

Procure 4-(pyrrolidin-2-ylmethoxy)quinoline to systematically probe quinoline 4-position SAR. Unlike C–C linked or anilino analogs, its ether linker and secondary amine (pKa ~10–11) confer pH-dependent solubility and an extra hydrogen-bond acceptor critical for kinase inhibitor design—as disclosed in WO2003008409A1. Use as a matched pair with 4-(pyrrolidin-2-yl)quinoline (CAS 108831-50-1) to experimentally resolve linker oxygenation effects on logP, permeability, and metabolic stability. Evaluate scaffold-hopping potential from biphenyl-based LTA4H inhibitors (IC50 189 nM) onto a π-stacking quinoline core. Investigate nAChR/GPCR binding-site topology by contrasting 4-substitution with the reported 7-substituted isomer (Ki = 5000 nM).

Molecular Formula C14H16N2O
Molecular Weight 228.295
CAS No. 1283966-34-6
Cat. No. B2466620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyrrolidin-2-ylmethoxy)quinoline
CAS1283966-34-6
Molecular FormulaC14H16N2O
Molecular Weight228.295
Structural Identifiers
SMILESC1CC(NC1)COC2=CC=NC3=CC=CC=C32
InChIInChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-9-16-13)17-10-11-4-3-8-15-11/h1-2,5-7,9,11,15H,3-4,8,10H2
InChIKeyLIHNICJZMLERGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyrrolidin-2-ylmethoxy)quinoline (CAS 1283966-34-6) — Structural Identity and Procurement Classification


4-(Pyrrolidin-2-ylmethoxy)quinoline (CAS 1283966-34-6) is a heterocyclic small molecule with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol . Its structure consists of a quinoline core substituted at the 4-position with a pyrrolidin-2-ylmethoxy group, featuring a secondary amine within the pyrrolidine ring and an ether oxygen linker connecting the heterocycle to the quinoline scaffold . The compound belongs to the broader class of 4-alkoxyquinoline derivatives, a chemotype represented in patent literature as a substructure within tyrosine kinase inhibitor programs [1]. This specific CAS entity is offered by multiple chemical suppliers as a research-grade building block; however, dedicated biological profiling data in peer-reviewed primary literature remains notably sparse.

Why 4-(Pyrrolidin-2-ylmethoxy)quinoline Cannot Be Interchanged with Other C₁₄H₁₆N₂O Quinoline Isomers or Simple 4-Substituted Quinolines


Isomeric or near-isomeric quinoline derivatives sharing the C₁₄H₁₆N₂O formula — such as 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol (CAS 41455-82-7) or 4-(piperidin-4-yloxy)quinoline (CAS 1455629-08-9) — differ critically in protonation state, hydrogen-bonding capacity, and linker topology . The target compound's pyrrolidine NH (pKa ~10–11) confers pH-dependent solubility and potential for salt bridge formation that is absent in tertiary amine analogs such as 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol . Furthermore, the ether oxygen linker in 4-(pyrrolidin-2-ylmethoxy)quinoline introduces a conformational degree of freedom and an additional hydrogen-bond acceptor not present in directly C–C linked isomers such as 4-(pyrrolidin-2-yl)quinoline (CAS 108831-50-1) [1]. Even among positional isomers, receptor binding data for the related (S)-7-(2-pyrrolidinyl)methoxyquinoline scaffold demonstrate that the substitution position on the quinoline ring materially affects target affinity, with reported Ki values differing by orders of magnitude depending on the attachment point [2]. Consequently, treating this compound as a generic, fungible member of the 4-substituted quinoline family is not scientifically justified.

Quantitative Differentiation Evidence for 4-(Pyrrolidin-2-ylmethoxy)quinoline Relative to Structural Analogs


Ether Linker Conformational Profile vs. Direct C–C Linked 4-(Pyrrolidin-2-yl)quinoline

4-(Pyrrolidin-2-ylmethoxy)quinoline incorporates an sp³-hybridized ether oxygen linker (–O–CH₂–) between the quinoline 4-position and the pyrrolidine ring, adding one rotatable bond (τ ≈ 3 rotatable bonds) compared to the directly C–C linked analog 4-(pyrrolidin-2-yl)quinoline (CAS 108831-50-1; τ ≈ 1 rotatable bond) . This additional rotational degree of freedom increases the conformational ensemble accessible to the pyrrolidine ring, which may impact target binding entropy. The ether oxygen also serves as an additional hydrogen-bond acceptor (HBA count = 3 for target vs. HBA = 2 for 4-(pyrrolidin-2-yl)quinoline), while maintaining the same hydrogen-bond donor count (HBD = 1 from pyrrolidine NH) [1]. No head-to-head biological comparison between these two compounds has been published; this evidence is Class-level inference based on structural topology.

Conformational analysis Linker chemistry Structure–activity relationships

Secondary Amine (NH) Hydrogen-Bond Donor Capacity vs. Tertiary Amine Quinoline Analogs

The target compound contains a secondary amine (pyrrolidine NH) with an estimated pKa of ~10.0–11.0, providing a protonatable site and hydrogen-bond donor capacity. In contrast, 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol (CAS 41455-82-7), despite having the identical molecular formula C₁₄H₁₆N₂O, features a tertiary amine (pyrrolidine nitrogen fully substituted; pKa ~8.0–9.0) that lacks hydrogen-bond donor capability from the pyrrolidine moiety . This difference is significant for target engagement: the secondary amine can serve as a hydrogen-bond donor to backbone carbonyls or side-chain carboxylates in protein binding pockets, whereas the tertiary amine cannot. Additionally, the quinoline nitrogen pKa (~4.5–5.0) remains comparable across both compounds [1]. Direct comparative solubility or permeability data for these two compounds have not been reported; this evidence is Class-level inference based on established amine basicity principles.

Hydrogen bonding Solubility pKa Drug-likeness

Substitution Position Impact: 4-Alkoxy vs. 7-Alkoxy Quinoline Nicotinic Receptor Binding

Positional isomerism on the quinoline scaffold materially affects receptor binding affinity. The 7-substituted analog (S)-7-(2-pyrrolidinyl)methoxyquinoline was reported to displace [³H]-cytisine from rat brain nicotinic receptors with a Ki of 5000 nM [1]. This is substantially weaker than the prototypical nicotinic ligand nicotine (Ki ~1–10 nM at α4β2 nAChR) and weaker than the optimized pyrrolidinylmethoxy-pyridine series (e.g., A-85380, Ki = 1.28 nM at human α4β2 nAChR) [2]. The 4-substituted target compound differs in its attachment point, which alters the vector of the basic pyrrolidine relative to the quinoline π-system and is expected to produce a distinct pharmacophoric geometry. No direct binding data for 4-(pyrrolidin-2-ylmethoxy)quinoline at nicotinic receptors has been published; this Cross-study comparable inference uses the 7-substituted analog as the closest available benchmark, with the caveat that substitution position is a known determinant of affinity in quinoline-based GPCR and ion channel ligands.

Nicotinic acetylcholine receptor Positional isomerism Binding affinity Ki

Pyrrolidin-2-ylmethoxy Motif in Enzyme Inhibition: LTA4H IC50 = 189 nM as Class-Level Benchmark

The pyrrolidin-2-ylmethoxy substructure has demonstrated quantifiable enzyme inhibition in at least one well-characterized system. (R)-(4-(Pyrrolidin-2-ylmethoxy)phenyl)(4-(thiophen-3-yl)phenyl)methanone (CHEMBL561639), which shares the identical pyrrolidin-2-ylmethoxy motif but on a biphenyl rather than quinoline scaffold, inhibits recombinant human leukotriene A4 hydrolase (LTA4H) with an IC50 of 189 nM [1]. While this comparator does not contain a quinoline core, it establishes that the pyrrolidin-2-ylmethoxy group, when appropriately presented, can engage enzyme active sites with sub-micromolar potency. The quinoline scaffold of the target compound provides a distinct π-stacking surface and altered vector presentation compared to the biphenyl system; the impact of this scaffold swap on LTA4H or other enzyme targets has not been experimentally determined and is presented as Supporting evidence for the pharmacophoric relevance of the pyrrolidin-2-ylmethoxy group.

Leukotriene A4 hydrolase Enzyme inhibition Pyrrolidinylmethoxy pharmacophore IC50

Evidence-Backed Application Scenarios for 4-(Pyrrolidin-2-ylmethoxy)quinoline in Scientific Procurement


Medicinal Chemistry SAR Exploration of 4-Substituted Quinoline Kinase Inhibitors

The target compound maps onto the substructure scope disclosed in WO2003008409A1, where pyrrolidin-2-ylmethoxy is explicitly listed among permitted 4-position substituents in quinoline-based tyrosine kinase inhibitors [1]. Medicinal chemistry teams developing kinase-targeted quinoline series can procure this compound as a specific, literature-precedented 4-substituent variant to systematically probe the SAR contribution of a secondary-amine-containing, ether-linked pyrrolidine at the quinoline 4-position, distinct from 4-anilino or 4-alkoxy alternatives.

Fragment-Based or Scaffold-Hopping Campaigns Utilizing the Pyrrolidin-2-ylmethoxy Pharmacophore

Given that the pyrrolidin-2-ylmethoxy motif has demonstrated sub-micromolar enzyme inhibition (LTA4H IC50 = 189 nM) on a biphenyl scaffold [2], researchers executing scaffold-hopping strategies can evaluate whether transplanting this pharmacophore onto a quinoline core — which offers enhanced π-stacking potential and a distinct exit vector — retains or modulates target affinity. The target compound serves as the quinoline-based representative of this pharmacophore family.

Physicochemical Profiling of Ether-Linked vs. Directly Linked Quinoline-Pyrrolidine Hybrids

The ether oxygen linker in the target compound introduces an additional hydrogen-bond acceptor and rotatable bond compared to directly C–C linked analogs such as 4-(pyrrolidin-2-yl)quinoline (CAS 108831-50-1) [3]. Physicochemical profiling laboratories can procure both compounds as a matched pair to experimentally determine the impact of linker oxygenation on logP, solubility, permeability, and metabolic stability — parameters critical for lead optimization that cannot be reliably predicted in silico for this specific chemotype.

Chemical Biology Probe Development Targeting Aminergic or Cholinergic Receptors

Positional isomer studies have established that pyrrolidinylmethoxy-substituted quinolines can engage nicotinic acetylcholine receptors, with the 7-substituted isomer showing measurable but modest affinity (Ki = 5000 nM) [4]. The 4-substituted target compound provides a complementary probe for investigating whether relocating the pyrrolidinylmethoxy group to the 4-position alters receptor subtype selectivity or binding kinetics, supporting chemical biology efforts aimed at mapping the spatial requirements of quinoline-based nAChR or GPCR ligand binding sites.

Quote Request

Request a Quote for 4-(pyrrolidin-2-ylmethoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.